molecular formula C11H23NO5 B6262308 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid CAS No. 1917864-92-6

4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid

Cat. No. B6262308
CAS RN: 1917864-92-6
M. Wt: 249.3
InChI Key:
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Description

This compound is a derivative of carboxylic acid and can be used as an organic reagent . It is also known as 2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

The synthesis of this compound involves the preparation from triethylene glycol monomethyl ether as raw material to prepare 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and then reaction with sodium azide .


Molecular Structure Analysis

The molecular formula of this compound is C8H19NO4 . The InChI key is ANOJXMUSDYSKET-UHFFFAOYSA-N .


Chemical Reactions Analysis

The amine group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.446 (lit.), boiling point of 140 °C/2 mmHg (lit.), and a density of 1.161 g/mL at 25 °C (lit.) .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .

Safety and Hazards

This compound is classified as a combustible solid . Experiments have shown reproductive toxicity effects on laboratory animals, indicating a possible risk of harm to the unborn child .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid involves the reaction of a primary amine with a carboxylic acid derivative. The carboxylic acid derivative is first protected with a suitable protecting group to prevent unwanted reactions. The protected carboxylic acid derivative is then reacted with a primary amine to form an amide intermediate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "2-methoxyethanol", "2-bromoethyl ether", "butyric acid", "thionyl chloride", "ammonia" ], "Reaction": [ "2-methoxyethanol is reacted with thionyl chloride to form 2-methoxyethyl chloride.", "2-bromoethyl ether is reacted with 2-methoxyethyl chloride to form 2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}ethanol.", "Butyric acid is protected with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to form TBDMS-butanoic acid.", "TBDMS-butanoic acid is reacted with ammonia to form 4-amino-TBDMS-butanoic acid.", "2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}ethanol is reacted with 4-amino-TBDMS-butanoic acid to form the amide intermediate.", "The protecting group is removed using a suitable reagent, such as tetrabutylammonium fluoride (TBAF), to yield the final product, 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid." ] }

CAS RN

1917864-92-6

Product Name

4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid

Molecular Formula

C11H23NO5

Molecular Weight

249.3

Purity

90

Origin of Product

United States

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